REACTION_CXSMILES
|
[NH2:1]N.C[N:4]([CH:6]=[C:7]1[C:15](=O)[CH2:14][CH2:13][C:12]2[N:11]([CH3:17])[N:10]=[CH:9][C:8]1=2)C.C>CO>[CH3:17][N:11]1[C:12]2[CH2:13][CH2:14][C:15]3[NH:1][N:4]=[CH:6][C:7]=3[C:8]=2[CH:9]=[N:10]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was gravity-filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide an amber syrup
|
Type
|
CUSTOM
|
Details
|
The syrup was triturated with ether
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC2=C1CCC=1NN=CC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |